Urdamycin E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

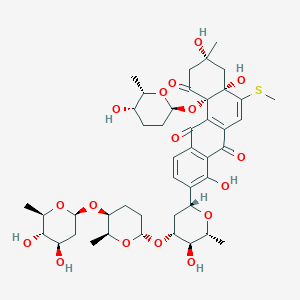

Urdamycin E is a natural product found in Streptomyces fradiae with data available.

Análisis De Reacciones Químicas

Biosynthetic Formation via S-Methyl Transfer

Urdamycin E derives its thiomethyl (-SMe) group from L-methionine through a non-enzymatic Michael addition during biosynthesis:

-

Precursor : Urdamycin A (lacking the SMe group) reacts with a sulfur-containing fragment derived from methionine.

-

Mechanism : Enzymatic cleavage of methionine generates a thiolate nucleophile (SMe⁻), which undergoes Michael addition to the electrophilic C-5/C-6 double bond of urdamycin A.

-

Outcome : Forms this compound via proton rearrangement and oxidation by molecular oxygen .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Methionine precursor | Confirmed via isotopic labeling | |

| Reaction site | C-5 position of urdamycin A |

Hydrolysis and Aglycone Formation

Acidic or methanolysis conditions cleave the glycosidic bonds, yielding urdamycinone E (aglycone):

-

Products :

-

Urdamycinone E (C₃₃H₃₀O₁₂).

-

Liberated sugars: D-olivose and L-rhodinose.

-

Structural Confirmation :

Desulfurization with Raney Nickel

The thiomethyl group at C-5 is selectively removed under reductive conditions:

-

Product : Urdamycin A (reversion to the parent compound).

-

Mechanism : Catalytic hydrogenolysis cleaves the C–S bond.

Experimental Evidence :

| Observation | Implication | Source |

|---|---|---|

| Loss of SMe (δ 2.4 ppm in ¹H NMR) | Confirms thiomethyl removal |

Non-Enzymatic Condensation Reactions

This compound participates in spontaneous condensations with α-keto acids under fermentation conditions:

-

Reactants : 4-Hydroxyphenylpyruvic acid or indole-3-pyruvic acid.

-

Products : Urdamycins C and D (higher molecular weight derivatives) .

Structural Analysis :

-

Urdamycin C : Adds C₈H₅O₃ residue (UV λmax 265 nm).

-

Urdamycin D : Adds C₁₀H₆NO₂ residue (FAB-MS m/z 642 [M-H]⁻) .

Oxidative Modifications

Enzymatic oxygenation at C-12b is critical for bioactivity:

-

Enzyme : UrdM (a bifunctional oxygenase/reductase).

-

Outcome : Hydroxylation or ketone formation at C-12b, altering redox properties .

Mutant Studies :

| Strain | Phenotype | Source |

|---|---|---|

| ΔurdM | Accumulates rabelomycin | |

| ΔurdGT2 | Lacks C-glycosylation |

Biological Activity and Reactivity

This compound’s quinone moiety enables redox cycling and thiol adduct formation:

-

Glutathione Adducts : Forms transient Michael adducts with cellular thiols, detectable via fluorescence (λex 280 nm, λem 428 nm) .

-

Cytotoxicity : Synergizes with glutathione-depleting agents (e.g., menadione) under normoxia .

This synthesis of chemical reactions underscores this compound’s versatility as a scaffold for redox-mediated transformations and its role in generating structurally diverse angucycline derivatives.

Propiedades

Número CAS |

104542-47-4 |

|---|---|

Fórmula molecular |

C44H58O17S |

Peso molecular |

891 g/mol |

Nombre IUPAC |

(3R,4aS,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,8-trihydroxy-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-5-methylsulfanyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |

InChI |

InChI=1S/C44H58O17S/c1-18-25(45)9-11-33(56-18)61-44-30(47)16-42(5,53)17-43(44,54)31(62-6)13-24-36(44)41(52)23-8-7-22(39(50)35(23)40(24)51)28-15-29(38(49)21(4)55-28)60-32-12-10-27(19(2)57-32)59-34-14-26(46)37(48)20(3)58-34/h7-8,13,18-21,25-29,32-34,37-38,45-46,48-50,53-54H,9-12,14-17H2,1-6H3/t18-,19-,20+,21+,25-,26+,27-,28+,29+,32-,33-,34-,37+,38+,42-,43+,44-/m0/s1 |

Clave InChI |

WDNBUGBJVRAIKE-JGRVRNPESA-N |

SMILES |

CC1C(CCC(O1)OC23C(=O)CC(CC2(C(=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)SC)O)(C)O)O |

SMILES isomérico |

C[C@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C(=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7CC[C@@H]([C@@H](O7)C)O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)SC)O)(C)O)O |

SMILES canónico |

CC1C(CCC(O1)OC23C(=O)CC(CC2(C(=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)SC)O)(C)O)O |

Sinónimos |

urdamycin E urdamycin-E |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.